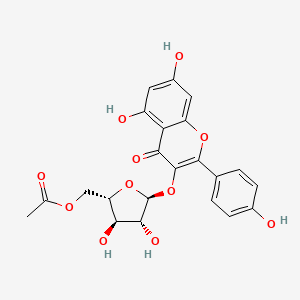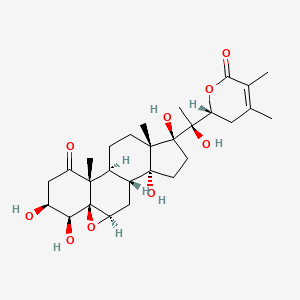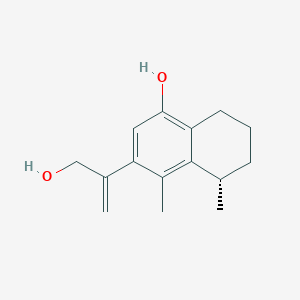
Lipoxin LC-MS Mixture
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This mixture contains several lipoxins and their precursor, arachidonic acid. The mixture is supplied in an amber ampule in which the headspace has been purged with argon to prevent lipid oxidation. This product has been designed for direct use in LC-MS applications. The solution may be serially diluted for preparation of calibrators and QC standards and/or used directly as a system suitability standard or tuning standard. After opening, we recommend that the mixture be transferred immediately to a 1 ml glass screw cap vial, to prevent solvent evaporation, and stored at -20°C. The mixture should be discarded after multiple freeze/thaw cycles.The fatty acids in this mixture represent the metabolic cascade of the lipoxins, a family of lipid mediators that are generated at the site of vascular and mucosal inflammation where they down-regulate polymorphonuclear leukocyte recruitment and function. Lipoxins are produced by human leukocytes via the oxygenation of arachidonic acid by either 15- or 5-lipoxygenase, which forms 15-HETE or 5-HETE intermediates before subsequent metabolism to lipoxin A4 and B4. 15(R)-Lipoxin A4 is derived from the aspirin-triggered formation of 15(R)-HETE from arachidonic acid.
Aplicaciones Científicas De Investigación
Analytical Methodology Development
A LC-MS-based methodology has been developed for analyzing lipid mixtures, including lipoxins. This method allows for detailed analysis of lipids associated with human lipoproteins, demonstrating clear differences between normal individuals and those with specific lipid metabolism disorders (Sommer, Herscovitz, Welty, & Costello, 2006).
Detection of Oxidative Stress in Cells
Reversed-phase HPLC coupled with positive-ionization electrospray MS (LC-MS) has been utilized to detect intact oxidized phospholipids in cells under oxidative stress. This method allows for the identification of specific oxidized lipids in complex mixtures, providing insights into the cellular response to oxidative damage (Spickett et al., 2001).
Food Analysis
LC-MS techniques are applied in food analysis, particularly for the examination of lipids including lipoxins. The technology offers sensitivity and the ability to analyze large, thermally labile, and highly polar compounds, which is crucial for the detailed analysis of naturally occurring substances in food products (Careri, Mangia, & Musci, 1998).
Proteomics, Metabolomics, and Lipidomics
LC-MS is central to the 'omics' technologies like proteomics, metabolomics, and lipidomics. It provides structural and quantitative data, crucial for understanding human diseases and developing new drug targets (Griffiths & Wang, 2009).
Sample Preparation Techniques
Methods for lipid extraction from human serum using LC-MS have been developed, demonstrating efficient recovery for various lipid classes. This is vital for human serum lipid profiling in scientific research and clinical trials (Pellegrino et al., 2014).
Methodologies for Lipid Mediators
LC-MS/MS is used for identifying and quantitating lipid mediators, including lipoxins. This involves coupling with solid phase extraction techniques to enhance sensitivity (Colas, Gomez, & Dalli, 2020).
Propiedades
Nombre del producto |
Lipoxin LC-MS Mixture |
|---|---|
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



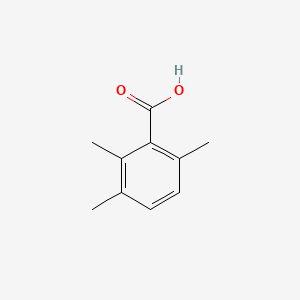
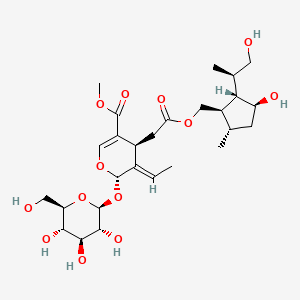

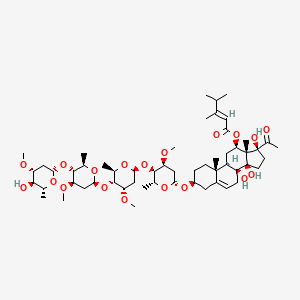
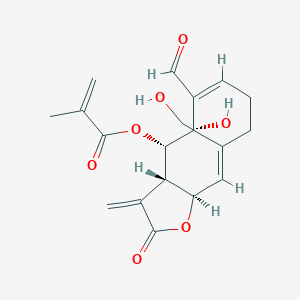
![(1aR,4S,4aS,5S,9aS)-4,4a,6-Trimethyl-9-oxo-2,3,4,4a,5,9-hexahydro-1aH-oxireno[8,8a]naphtho[2,3-b]furan-5-yl 2-methylpropanoate](/img/structure/B1164401.png)
![2,2-Dimethyl-6-phenylpyrano[3,4-b]pyran-8-one](/img/structure/B1164402.png)
